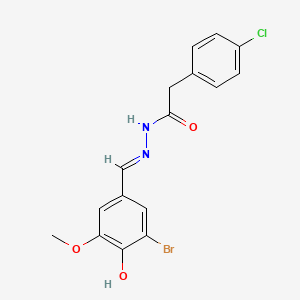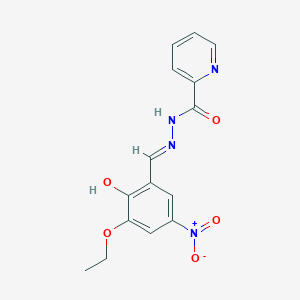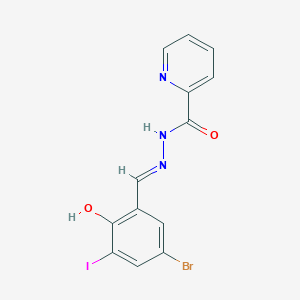
N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-(4-chlorophenyl)acetohydrazide
Descripción general
Descripción
N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-(4-chlorophenyl)acetohydrazide, also known as BHMAH, is a hydrazone derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BHMAH is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 448.84 g/mol.
Aplicaciones Científicas De Investigación
N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-(4-chlorophenyl)acetohydrazide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and diabetes. In cancer research, N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-(4-chlorophenyl)acetohydrazide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to have anti-angiogenic properties, which can prevent the formation of new blood vessels that are essential for tumor growth.
In Alzheimer's disease research, N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-(4-chlorophenyl)acetohydrazide has been shown to inhibit the formation of amyloid-beta plaques, which are a hallmark of the disease. It has also been found to have neuroprotective effects, which can prevent neuronal damage and cell death.
In diabetes research, N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-(4-chlorophenyl)acetohydrazide has been shown to have hypoglycemic effects, which can lower blood glucose levels. It has also been found to have antioxidant properties, which can prevent oxidative stress that is associated with diabetes complications.
Mecanismo De Acción
The exact mechanism of action of N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-(4-chlorophenyl)acetohydrazide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-(4-chlorophenyl)acetohydrazide has been shown to induce apoptosis by activating caspases and increasing the expression of pro-apoptotic proteins. It also inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
In Alzheimer's disease, N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-(4-chlorophenyl)acetohydrazide has been shown to inhibit the formation of amyloid-beta plaques by reducing the expression of beta-secretase and increasing the expression of alpha-secretase. It also has neuroprotective effects by reducing oxidative stress and inflammation.
In diabetes, N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-(4-chlorophenyl)acetohydrazide has been shown to increase glucose uptake in skeletal muscle cells by activating the AMPK pathway. It also has antioxidant properties that can prevent oxidative stress and inflammation.
Biochemical and physiological effects:
N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-(4-chlorophenyl)acetohydrazide has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-(4-chlorophenyl)acetohydrazide has been shown to induce cell cycle arrest and apoptosis. It also inhibits the migration and invasion of cancer cells. In Alzheimer's disease, N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-(4-chlorophenyl)acetohydrazide has been shown to reduce the formation of amyloid-beta plaques and prevent neuronal damage. In diabetes, N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-(4-chlorophenyl)acetohydrazide has been shown to lower blood glucose levels and improve insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-(4-chlorophenyl)acetohydrazide is its potential therapeutic applications in various diseases. It has been shown to have anti-cancer, anti-Alzheimer's, and hypoglycemic effects, which can be beneficial for patients suffering from these diseases. Another advantage is its relatively simple synthesis method, which can be easily scaled up for large-scale production.
One of the limitations of N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-(4-chlorophenyl)acetohydrazide is its limited solubility in water, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which needs to be further studied before it can be used in clinical trials.
Direcciones Futuras
There are several future directions for N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-(4-chlorophenyl)acetohydrazide research. One direction is to further study its mechanism of action and identify its molecular targets. Another direction is to optimize its chemical structure to improve its pharmacokinetic properties and reduce its toxicity. Additionally, N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-(4-chlorophenyl)acetohydrazide can be used as a lead compound for the development of new drugs with similar therapeutic applications. Finally, N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-(4-chlorophenyl)acetohydrazide can be further studied in preclinical and clinical trials to evaluate its safety and efficacy in humans.
Propiedades
IUPAC Name |
N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-(4-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrClN2O3/c1-23-14-7-11(6-13(17)16(14)22)9-19-20-15(21)8-10-2-4-12(18)5-3-10/h2-7,9,22H,8H2,1H3,(H,20,21)/b19-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPSCJSMJZMRSU-DJKKODMXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NNC(=O)CC2=CC=C(C=C2)Cl)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/NC(=O)CC2=CC=C(C=C2)Cl)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~1~-(4-ethoxyphenyl)-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3721744.png)


![N'-[1-(4-hydroxyphenyl)ethylidene]-2-furohydrazide](/img/structure/B3721771.png)

![4-hydroxy-3-methoxybenzaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B3721790.png)
![2-hydroxybenzaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B3721792.png)
![5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B3721795.png)
![2-[(4-bromophenyl)imino]-5-(4-methoxybenzyl)-1,3-thiazolidin-4-one](/img/structure/B3721796.png)
![N-[1-{[2-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B3721797.png)
![3,5-dibromo-4-hydroxybenzaldehyde {4-[(2-furylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B3721806.png)
![2-[2-(benzyloxy)-3,5-diiodobenzylidene]-N'-nitrohydrazinecarboximidamide](/img/structure/B3721814.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-ethoxy-4-hydroxybenzylidene)acetohydrazide](/img/structure/B3721820.png)
![N-[1-({2-[4-(diethylamino)-2-hydroxybenzylidene]hydrazino}carbonyl)-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B3721825.png)